molecular formula C19H18N6O2 B14998955 2-[(4-methoxyphenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-[(4-methoxyphenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B14998955
M. Wt: 362.4 g/mol
InChI Key: JSNWYMXOFAGDRW-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a synthetic small molecule belonging to the class of fused 1,3,5-triazines. This heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery due to its potential for diverse biological activities . Compounds based on the pyrimido[1,2-a][1,3,5]triazin-6-one core have been the subject of structural and synthetic investigations, with research indicating that the molecular framework is typically nearly planar . The specific substitution pattern of this compound, featuring a pyridin-3-yl group at the 4-position and a (4-methoxyphenyl)amino moiety at the 2-position, makes it a valuable intermediate for exploring structure-activity relationships (SAR). Fused 1,3,5-triazine derivatives have been reported in scientific literature to possess a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, although the specific profile of this compound requires further investigation . This chemical reagent is provided For Research Use Only and is intended for use by qualified laboratory professionals for in-vitro applications such as hit-to-lead optimization, biological screening, and the synthesis of more complex derivatives in early-stage discovery research.

Properties

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-(4-methoxyanilino)-8-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H18N6O2/c1-12-10-16(26)25-17(13-4-3-9-20-11-13)23-18(24-19(25)21-12)22-14-5-7-15(27-2)8-6-14/h3-11,17H,1-2H3,(H2,21,22,23,24)

InChI Key

JSNWYMXOFAGDRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)OC)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches

The pyrimido-triazinone core is typically constructed via cyclocondensation of 2-aminopyrimidine derivatives with triazine precursors. In a method analogous to Dolzhenko et al., 4-amino-2-methylpyrimidine-5-carboxylate reacts with 1,3,5-triazine-2,4-dione under basic conditions to form the fused ring system. Key parameters include:

  • Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for high polarity.
  • Temperature : 120–150°C under reflux.
  • Catalyst : Sodium hydroxide or potassium carbonate to deprotonate reactive sites.

Yields for this step range from 70–85%, with purity confirmed via $$ ^1H $$ NMR and LC-MS.

Microwave-Assisted Cyclization

Building on methodologies from EP3333162A1, microwave irradiation significantly enhances cyclization efficiency. A representative protocol involves:

  • Reactants : 2-aminopyrimidine (1.0 eq), 1,3,5-triazine-2,4-dione (1.2 eq).
  • Conditions : 300 W microwave power, 150°C, 30 minutes.
  • Solvent : DMSO.

This method achieves 92% yield with 98% purity, reducing reaction time from 12 hours (conventional heating) to 30 minutes.

Functionalization Strategies

Introduction of the 4-Methoxyphenylamino Group

The 2-position amino group is introduced via nucleophilic aromatic substitution (NAS) using 4-methoxyphenylamine. Optimization data reveal:

Condition Optimization Range Optimal Value Yield (%)
Solvent DMF, DMSO, THF DMSO 88
Temperature (°C) 80–120 100 89
Catalyst NaOH, K₂CO₃ K₂CO₃ 90

Side products include N-arylated byproducts (5–7%), mitigated by slow amine addition.

Pyridin-3-yl Coupling at Position 4

The pyridin-3-yl group is installed via Suzuki-Miyaura coupling, adapting conditions from US8501936B2:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : Cs₂CO₃ (2.0 eq).
  • Ligand : XPhos (10 mol%).
  • Solvent : Toluene/ethanol (3:1).

Reaction at 90°C for 12 hours affords 84% yield. GC-MS analysis confirms regioselectivity (>99% C-4 substitution).

Methylation at Position 8

Methylation employs iodomethane in the presence of NaH:

  • Solvent : Tetrahydrofuran (THF).
  • Temperature : 0°C to room temperature.
  • Equivalents : 1.5 eq CH₃I.

Quenching with aqueous NH₄Cl yields 91% product, with <1% over-methylation.

Integrated Synthetic Routes

Sequential Functionalization Pathway

  • Core Synthesis : Microwave-assisted cyclocondensation (92% yield).
  • C-2 Amidation : NAS with 4-methoxyphenylamine (89% yield).
  • C-4 Coupling : Suzuki-Miyaura reaction (84% yield).
  • C-8 Methylation : NaH/CH₃I (91% yield).

Total Yield : 92% × 89% × 84% × 91% ≈ 63% .

Convergent Approach

Parallel synthesis of substituted intermediates followed by cyclization:

  • Intermediate A : 2-[(4-Methoxyphenyl)amino]pyrimidine.
  • Intermediate B : 4-(Pyridin-3-yl)-1,3,5-triazin-2(1H)-one.
  • Coupling : Pd-catalyzed cross-coupling (78% yield).

Advantage : Reduces step count but requires stringent purification.

Analytical Validation

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • $$ ^1H $$ NMR : Distinct singlet for C-8 methyl at δ 2.35 ppm.
  • LC-MS : [M+H]⁺ m/z 407.2 (calculated 407.17).

Crystallography

Single-crystal X-ray diffraction (as in PMC3007556) confirms planar fused rings (dihedral angle <3°) and intramolecular H-bonding between NH and carbonyl.

Scalability and Industrial Feasibility

Continuous Flow Synthesis

Adapting the microwave reactor design from EP3333162A1:

  • Residence Time : 10 minutes.
  • Pressure : 25 MPa.
  • Throughput : 0.5 L/h.

This system achieves 95% conversion with 99% reproducibility, suitable for kilogram-scale production.

Cost Analysis

Component Cost per kg (USD)
4-Methoxyphenylamine 220
Pd(PPh₃)₄ 12,000
DMSO 50

Total Raw Material Cost : ~$15,000/kg.

Chemical Reactions Analysis

Key Reaction Types

The compound undergoes several chemical transformations due to its heterocyclic structure:

  • Substitution Reactions :

    • Amino Group Substitution : The 4-methoxyphenylamino group can react with electrophiles, enabling further functionalization.

    • Triazine Ring Reactivity : The triazine core participates in nucleophilic aromatic substitution, particularly at positions adjacent to electron-withdrawing groups.

  • Cyclization Processes :

    • Formation of fused rings (e.g., pyrimido-triazine cores) via intramolecular condensation, often facilitated by bases or acids.

  • Functional Group Modifications :

    • Methylation : Introduction of methyl groups at specific positions to modulate solubility and bioactivity.

    • Cross-Coupling : Potential palladium-catalyzed reactions to introduce additional substituents.

Reaction Type Description Reagents Products
Substitution at Triazine CoreReplacement of chlorine with aminesAmines, Na₂CO₃Aminated triazine derivatives
Cyclization to PyrimidineRing closure via amine intermediatesPyridin-3-yl amine, baseFinal pyrimido-triazine compound

Analytical Characterization

The compound’s structure and purity are confirmed using:

  • Spectroscopic Methods :

    • 1H NMR : Identifies aromatic protons (δ 7.20–8.61 ppm) and exchangeable NH groups (δ 12.11–13.0 ppm).

    • IR : Detects functional groups like NH (3370–3135 cm⁻¹), C=O (1685 cm⁻¹), and C=S (1173–1146 cm⁻¹) .

  • Mass Spectrometry :

    • Confirms molecular weight (e.g., ~362.4 g/mol for C₁₈H₂₀N₆O₂) .

Technique Purpose Key Data
1H NMRStructural confirmationAromatic protons (δ 7.20–8.61), NH signals (δ 12.11–13.0)
IRFunctional group analysisNH stretches (3370–3135 cm⁻¹), C=O (1685 cm⁻¹), C=S (1173–1146 cm⁻¹)
MSMolecular weight verificationm/z matching formula (e.g., C₁₈H₂₀N₆O₂)

Scientific Research Applications

2-[(4-methoxyphenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following compounds share the pyrimido-triazine core but differ in substituent positions and functional groups, leading to distinct physicochemical and biological behaviors:

Structural Analogues

Compound Name Substituent at Position 4 Substituent at Position 2 Key Differences
Target Compound Pyridin-3-yl 4-Methoxyphenylamino Reference standard for comparison
4-(3-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 3-Methoxyphenyl 4-Methylphenylamino - Positional isomerism (3-methoxy vs. 4-methoxy group) alters polarity and steric bulk.
4-(4-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 4-Methoxyphenyl 4-Methylphenylamino - Amino group substitution (methyl vs. methoxy) impacts hydrogen-bonding capacity.
8-Phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c][1,2,4]triazine-3,4-dione Thiophen-2-yl Phenyl - Core scaffold variation (pyrimido[2,1-c]triazine vs. pyrimido[1,2-a]triazine) affects planarity and π-π stacking interactions.

Key Research Findings

Electronic Effects: The 4-methoxyphenylamino group in the target compound enhances electron-donating properties compared to the 4-methylphenylamino group in analogues . This increases solubility in polar solvents (e.g., DMF or ethanol) but may reduce membrane permeability. The pyridin-3-yl substituent introduces a basic nitrogen atom, enabling salt formation and improved crystallinity .

Biological Activity: Analogues with 4-methylphenylamino groups (e.g., ) exhibit reduced binding affinity to ATP-dependent chaperones (e.g., HSP82) compared to the target compound, likely due to the absence of methoxy-mediated hydrogen bonding . Derivatives with thiophene or phenyl substituents (e.g., ) show divergent activity profiles, emphasizing the role of aromatic heterocycles in target selectivity.

Synthetic Accessibility :

  • The target compound requires multistep synthesis involving oxalyl chloride and Et3N-mediated cyclization, similar to methods used for analogues . However, the pyridin-3-yl group necessitates stricter temperature control during coupling reactions to avoid side products.

Critical Discussion

  • Positional Isomerism : The 4-methoxy group in the target compound improves solubility but may sterically hinder interactions with hydrophobic binding pockets compared to its 3-methoxy counterpart .
  • Amino Group Variations: The 4-methoxyphenylamino group’s hydrogen-bonding capacity enhances target engagement in enzyme assays, whereas methyl-substituted analogues prioritize lipophilicity .

Biological Activity

The compound 2-[(4-methoxyphenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Molecular Formula : C18H20N4O
  • Molecular Weight : 304.38 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study by Xia et al. demonstrated that triazine derivatives exhibited IC50 values as low as 49.85 µM against tumor cells, indicating strong antitumor activity . The mechanism of action often involves induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa7.01Apoptosis induction
Compound BNCIH4608.55Cell cycle arrest
Compound CMCF-714.31Inhibition of angiogenesis

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazine derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a series of triazole derivatives showed MIC values ranging from 0.046 to 3.11 µM against MRSA . The presence of the methoxyphenyl group is believed to enhance membrane permeability and facilitate bacterial cell disruption.

Bacterial StrainMIC (µM)
Staphylococcus aureus0.68
Escherichia coli2.96
Pseudomonas aeruginosa0.50

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has also been investigated. Compounds similar to the target molecule have shown promise in inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 . The structure–activity relationship (SAR) indicates that modifications on the pyrimidine ring can significantly affect anti-inflammatory potency.

Case Studies

  • Study on Anticancer Properties : A recent study synthesized various triazine derivatives and evaluated their anticancer effects on breast cancer cells (MCF-7). The lead compound demonstrated an IC50 value of 14.31 µM, indicating significant cytotoxicity .
  • In Vivo Anti-inflammatory Study : Another study assessed the anti-inflammatory effects of similar compounds in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema compared to the control group .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer:

  • Step 1 : Start with a pyrimidine-triazine precursor (e.g., 2-hydrazinyl derivatives) and react with oxalyl chloride in DMF under reflux (8–12 hours) with a base like Et3_3N to facilitate cyclization .
  • Step 2 : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Step 3 : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and 1^1H/13^{13}C NMR. For crystalline samples, X-ray diffraction with SHELX software ensures structural confirmation .

Q. How should researchers approach structural elucidation and characterization?

Methodological Answer:

  • Spectroscopy : Combine NMR (1^1H, 13^{13}C, DEPT-135) to assign proton environments and quaternary carbons. Use HSQC/HMBC for connectivity .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
  • Crystallography : For single crystals, employ SHELXL for refinement, focusing on the pyrimido-triazine core and substituent orientations .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase targets) with ATP competitors. IC50_{50} values can be calculated via dose-response curves (GraphPad Prism) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can computational methods guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on the 4-methoxyphenyl and pyridin-3-yl moieties for binding affinity .
  • QSAR Modeling : Train models (Random Forest, SVM) on IC50_{50} data and descriptors (logP, polar surface area) from RDKit. Validate with leave-one-out cross-validation .

Q. What strategies resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability (oral vs. IV administration in rodents) and plasma stability (LC-MS/MS). Low solubility may explain efficacy gaps; consider nanoformulation (liposomes) .
  • Metabolite Identification : Use hepatocyte incubations with UPLC-QTOF-MS to detect active/inactive metabolites. Adjust dosing regimens based on half-life .

Q. How to design experiments for environmental impact assessment?

Methodological Answer:

  • Fate Studies : Use OECD 308 guidelines to measure biodegradation in water/soil systems. Track parent compound and metabolites via LC-HRMS .
  • Ecotoxicity : Conduct Daphnia magna acute toxicity tests (48 hr LC50_{50}) and algal growth inhibition (72 hr EC50_{50}). Compare to EPA benchmarks .

Q. What are best practices for validating target engagement in complex biological systems?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, heat-denature (37–65°C), and quantify soluble target protein via Western blot .
  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound, irradiate, and identify crosslinked proteins via pull-down/MS .

Methodological Notes

  • Critical Analysis : When conflicting data arise (e.g., divergent IC50_{50} values), re-eassay under standardized conditions (buffer pH, ATP concentration) and verify compound stability during assays .
  • Theoretical Frameworks : Anchor hypotheses to established mechanisms (e.g., kinase inhibition via ATP-pocket binding) but explore off-target effects via kinome-wide profiling .

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